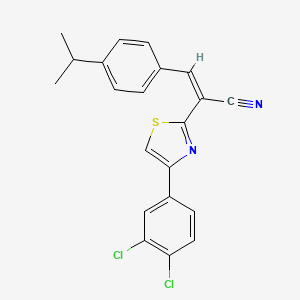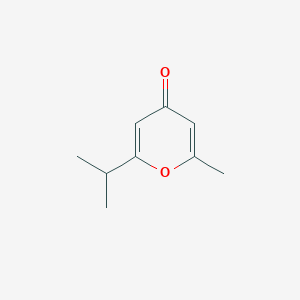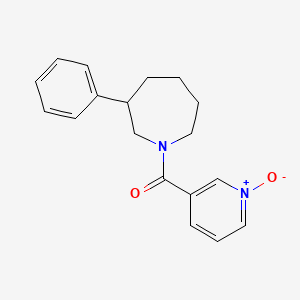![molecular formula C19H24FN3O3 B2627269 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-38-8](/img/structure/B2627269.png)
3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione series . It’s a complex organic molecule that may have potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to its spirocyclic nature . Detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Supramolecular Outcomes of Fluorination
Fluorination impacts the supramolecular interactions in cyclohexane-5-spirohydantoin derivatives, leading to distinct hydrogen-bonded structures and three-dimensional networks facilitated by C–H⋯O, C–H⋯π, and C–H⋯F interactions. Quantum chemical studies and electrostatic potential maps indicate the formation of a new region with a larger surface area and higher negative potential due to the intermolecular F⋯F interaction, enhancing the structural stability and interaction with other molecules (Simić et al., 2021).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton fabrics utilizing 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol) show significant antimicrobial activity against Staphylococcus aureus and Escherichia coli O157:H7. These fabrics, through chlorine loading, also demonstrate the ability to oxidize chemical mustard simulants into less toxic derivatives, highlighting a dual function in both antimicrobial protection and chemical detoxification (Ren et al., 2009).
Myelostimulating Activity
Spiroconnected N-alkoxyalkylpiperidine hydantoins, derived from the Strecker reaction involving 1,3,8-triazaspiro[4.5]decane-2,4-diones, demonstrate myelostimulating activity. This activity is particularly evident in cases of artificially induced myelodepressive syndrome, where these compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, suggesting potential therapeutic applications in the recovery of bone marrow function (Yu. et al., 2018).
Synthesis and Structural Analysis
The synthesis and X-ray crystallography of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione reveal insights into the compound's crystal structure, showcasing inter- and intramolecular hydrogen bonding patterns. This structural information can guide the development of new compounds with specific physical and chemical properties for various scientific applications (Manjunath et al., 2011).
Zukünftige Richtungen
The future directions for research on “3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” could include further investigation into its synthesis, structure, reactivity, and potential applications. In particular, its potential as a necroptosis inhibitor could be a promising area for future research .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a core component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Mode of Action
This compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket of RIPK1. This interaction forms T-shaped π–π interactions with His136, stabilizing the inactive conformation of RIPK1 .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. Necroptosis is a type of programmed cell death that is morphologically similar to necrosis. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1). Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of necroptosis, leading to a decrease in cell death. This can have therapeutic potential in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Biochemische Analyse
Biochemical Properties
3-(4-Fluorobenzyl)-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as a selective agonist for delta opioid receptors . This compound interacts with delta opioid receptors (DORs), which are G-protein coupled receptors (GPCRs) involved in modulating pain and other neurological functions . The interaction with DORs is characterized by binding to the orthosteric site, as suggested by docking and molecular dynamic simulations . This binding leads to a slight bias towards G-protein signaling, which is crucial for its pharmacological effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those associated with delta opioid receptors . It has been shown to have anti-allodynic efficacy in models of inflammatory pain, indicating its potential in pain management . Additionally, the compound’s interaction with DORs can impact gene expression and cellular metabolism, further influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with delta opioid receptors . The compound binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This activation results in various downstream effects, including changes in gene expression and enzyme activity . The compound’s ability to selectively target DORs while exhibiting a slight bias towards G-protein signaling is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-allodynic effects, making it a potential candidate for pain management . At higher doses, there may be threshold effects and potential toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its pharmacological effects . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for ensuring the compound reaches its intended site of action .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-3-4-16(24)22-11-9-19(10-12-22)17(25)23(18(26)21-19)13-14-5-7-15(20)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILQCBLPQVADLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)
![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2627196.png)

![3-(2,6-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627199.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)



